molecular formula C16H18 B15081638 1-Phenyl-3-tert-butyl-benzene CAS No. 2113-60-2

1-Phenyl-3-tert-butyl-benzene

Cat. No.: B15081638
CAS No.: 2113-60-2
M. Wt: 210.31 g/mol
InChI Key: GBGBXUYACWXKPV-UHFFFAOYSA-N
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Description

1-Phenyl-3-tert-butyl-benzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a phenyl group and a tert-butyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-tert-butyl-benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of tert-butylbenzene, which can then be further functionalized to introduce the phenyl group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-tert-butyl-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylic alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Benzylic alcohols, carboxylic acids.

    Reduction: Hydrocarbon derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

1-Phenyl-3-tert-butyl-benzene finds applications in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-tert-butyl-benzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. The phenyl group further stabilizes the intermediate cationic species formed during the reaction, facilitating the substitution process.

Comparison with Similar Compounds

    tert-Butylbenzene: Lacks the phenyl group, making it less reactive in electrophilic substitution reactions.

    Phenyltrimethylmethane: Similar structure but with different substituents, leading to variations in chemical reactivity.

    Dimethylethylbenzene: Another alkylbenzene with different alkyl group positioning, affecting its chemical properties.

Uniqueness: 1-Phenyl-3-tert-butyl-benzene is unique due to the combined presence of both phenyl and tert-butyl groups, which impart distinct electronic and steric effects. This combination enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2113-60-2

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-tert-butyl-3-phenylbenzene

InChI

InChI=1S/C16H18/c1-16(2,3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3

InChI Key

GBGBXUYACWXKPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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